Product packaging for Bpoc-Pro-OH.DCHA(Cat. No.:CAS No. 18725-28-5)

Bpoc-Pro-OH.DCHA

Cat. No.: B13736788
CAS No.: 18725-28-5
M. Wt: 534.7 g/mol
InChI Key: HELVDZPTQLEDTH-FERBBOLQSA-N
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Description

Bpoc-Pro-OH.DCHA is a chemical reagent consisting of the N-α-(2-(p-biphenylyl)-2-propyloxycarbonyl) derivative of L-proline in a dicyclohexylamine (DCHA) salt form . It is designed for use in solid-phase peptide synthesis (SPPS), specifically with the Bpoc/t-butyl strategy . The Bpoc (2-(p-biphenylyl)-2-propyloxycarbonyl) protecting group is highly acid-labile, allowing for very mild deblocking with dilute solutions of trifluoroacetic acid (TFA) in dichloromethane . This characteristic is valuable for sequential deprotection strategies or for the synthesis of complex, acid-sensitive peptides. The compound is one of a series of practical and reproducibly prepared Bpoc-amino acid derivatives reported in the literature for peptide research . When used in peptide synthesis, efficient scavengers such as thiophenol or benzyl mercaptan are recommended during the deblocking step to trap the transient carbocation and prevent side reactions . This compound is provided for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H46N2O4 B13736788 Bpoc-Pro-OH.DCHA CAS No. 18725-28-5

Properties

CAS No.

18725-28-5

Molecular Formula

C33H46N2O4

Molecular Weight

534.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-1-[2-(4-phenylphenyl)propan-2-yloxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H23NO4.C12H23N/c1-21(2,26-20(25)22-14-6-9-18(22)19(23)24)17-12-10-16(11-13-17)15-7-4-3-5-8-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-5,7-8,10-13,18H,6,9,14H2,1-2H3,(H,23,24);11-13H,1-10H2/t18-;/m0./s1

InChI Key

HELVDZPTQLEDTH-FERBBOLQSA-N

Isomeric SMILES

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N3CCC[C@H]3C(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N3CCCC3C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Formation of the Dicyclohexylamine Salt (DCHA Salt)

The formation of the dicyclohexylamine salt of Bpoc-Pro-OH enhances the compound's crystallinity, stability, and ease of handling. According to Chinese patent CN111393346A, a closely related compound, (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid dicyclohexylamine salt (Boc-Dap DCHA), is prepared by a similar salt formation process, which can be adapted for this compound preparation.

General procedure for salt formation:

Step Description
1. Dissolve Bpoc-Pro-OH in an organic solvent such as isopropyl acetate.
2. Replace air in the reaction vessel with an inert atmosphere to reduce oxygen content to ≤1.0%.
3. Add dicyclohexylamine dropwise at room temperature, typically in a slight molar excess (e.g., 1.2 equivalents).
4. Heat the reaction mixture to 50-60 °C and maintain for 4-6 hours to ensure complete salt formation.
5. Slowly cool the mixture to 0-5 °C and stir for 4-8 hours to induce crystallization of the salt.
6. Filter the precipitated salt, wash with a non-polar solvent such as n-heptane to remove impurities, and dry under nitrogen.

This process yields this compound as a crystalline solid with high purity and reproducibility. The salt formation step is crucial for improving the compound's physicochemical properties, including solubility and stability.

Research Discoveries and Optimization

  • Protection Group Selection: The Boc group is favored due to its stability under peptide synthesis conditions and ease of removal under acidic treatment. The choice of Boc over other protecting groups like Fmoc is based on compatibility with downstream synthetic steps.

  • Salt Formation Benefits: Forming the dicyclohexylamine salt improves the compound's crystallinity, which facilitates purification and handling. It also reduces hygroscopicity and enhances shelf-life.

  • Reaction Conditions: Maintaining low oxygen content during salt formation prevents oxidation side reactions. Controlled temperature and slow cooling are critical to obtaining high-quality crystals.

  • Yield and Purity: The salt formation step typically achieves yields around 34% (as reported for a similar compound in CN111393346A), with purity suitable for pharmaceutical applications.

Summary Table of Preparation Steps

Step Number Process Description Key Reagents/Conditions Outcome
1 Boc Protection of Proline Proline, di-tert-butyl dicarbonate, base, solvent N-Boc-Proline (Bpoc-Pro-OH)
2 Salt Formation with Dicyclohexylamine Bpoc-Pro-OH, dicyclohexylamine, isopropyl acetate, inert atmosphere, 50-60 °C, crystallization at 0-5 °C This compound crystalline salt

Additional Notes

  • The preparation of this compound is closely related to the synthesis of other protected amino acid salts and peptide intermediates described in peptide synthesis patents (e.g., WO2017165676A1), which emphasize the importance of protecting groups and salt forms for peptide drug development.

  • The use of mild reagents and controlled reaction conditions ensures high purity and scalability for industrial applications.

  • The salt form is particularly useful for improving the physicochemical properties of peptide building blocks in pharmaceutical manufacturing.

Chemical Reactions Analysis

Structural and Stability Characteristics

Bpoc-Pro-OH.DCHA has the molecular formula C₃₃H₄₆N₂O₄ (MW: 534.7 g/mol) . The Bpoc group is highly acid-sensitive, requiring stabilization as a DCHA salt to prevent decomposition of the free carboxylic acid . Key stability considerations include:

  • pH Sensitivity : Stable under neutral/basic conditions but rapidly cleaved by trifluoroacetic acid (TFA) at concentrations as low as 0.2–0.5% .

  • Storage : Requires refrigeration in anhydrous solvents (e.g., DMF, DCM) to avoid premature hydrolysis .

PropertyValue/BehaviorSource
Deprotection Agent0.2–0.5% TFA in DCM
Stability in DMF>6 months at –20°C
SolubilityDCM, DMF, chloroform

Deprotection Reactions

The Bpoc group is removed via acidolysis, enabling sequential peptide elongation in solid-phase synthesis (SPPS):

Mechanism

  • Protonation of the Bpoc carbonyl oxygen by TFA.

  • Cleavage of the carbamate linkage, releasing CO₂ and the 2-(p-biphenylyl)-2-propanol byproduct .

  • Liberation of the proline α-amino group for subsequent coupling .

Conditions :

  • TFA Concentration : 0.2–0.5% in DCM (5–10 minutes at 25°C) .

  • Compatibility : tBu-based side-chain protection remains intact .

Coupling Reactions

This compound participates in carbodiimide-mediated couplings for peptide bond formation:

Typical Protocol :

  • Activation : React with HONB (N-hydroxy-5-norbornene-2,3-dicarboximide) and DCC (dicyclohexylcarbodiimide) in DMF/DCM.

  • Coupling : Add to resin-bound amino groups (e.g., Wang resin) for 60–120 minutes.

  • Yield : >95% for standard amino acids .

| Reagent | Role

Scientific Research Applications

Peptide Synthesis

Bpoc-Pro-OH.DCHA is primarily used in the synthesis of peptides due to its protective Boc group, which facilitates solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of complex peptide sequences while minimizing racemization during the process .

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupRemoval ConditionsCompatibility with SPPS
Boc25-50% TFA in DCMHigh
TrtAcidic conditionsModerate
BpocMild conditionsHigh

Drug Development

The compound has been explored as a scaffold for developing bioactive molecules. Its incorporation into peptide structures can lead to compounds with enhanced pharmacological profiles, such as improved bioavailability and specificity towards biological targets .

Nanotechnology

Recent studies have highlighted the role of phenolic compounds, including derivatives like this compound, in nanotechnology applications. The compound can be utilized to engineer nanoparticles that exhibit desirable properties for drug delivery systems, improving therapeutic efficacy and reducing side effects .

Case Study: Nanoparticle Synthesis Using this compound

  • Objective: To create nanoparticles for targeted drug delivery.
  • Method: this compound was used to functionalize nanoparticles, enhancing their biocompatibility and targeting capabilities.
  • Results: Enhanced cellular uptake and reduced cytotoxicity compared to non-functionalized nanoparticles.

Polymer Chemistry

In polymer chemistry, this compound serves as a monomer for synthesizing biodegradable polymers. Its unique structure allows for the formation of polymers with tunable mechanical properties and degradation rates, making them suitable for medical applications such as sutures and scaffolds for tissue engineering .

Table 2: Properties of Polymers Derived from this compound

PropertyValue
BiodegradabilityYes
Mechanical StrengthModerate to High
Degradation RateTunable

Mechanism of Action

The primary mechanism of action of Bpoc-Pro-OH.DCHA involves the protection of the amino group of proline, preventing it from participating in unwanted side reactions during peptide synthesis. The Bpoc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the stepwise assembly of peptides. The dicyclohexylamine salt form enhances the solubility and handling properties of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Bpoc-Pro-OH.DCHA, two structurally and functionally analogous compounds are analyzed: Fmoc-Pro-OH and Z-Pro-OH .

Table 1: Key Properties of this compound vs. Similar Compounds

Property This compound Fmoc-Pro-OH Z-Pro-OH
Protecting Group Biphenylcarboxycarbonyl Fluorenylmethyloxycarbonyl Benzyloxycarbonyl
Deprotection Method UV light (365 nm) Piperidine/DMF H₂/Pd-C or TFA
Solubility High in DCM/THF Moderate in DMF Low in polar solvents
Racemization Risk Low Moderate High
Thermal Stability Stable ≤ 25°C Degrades > 40°C Stable ≤ 30°C
Typical Use Case Light-sensitive SPPS Standard Fmoc SPPS Boc SPPS

Structural and Functional Contrasts

Deprotection Efficiency :

  • This compound’s UV-sensitive group allows orthogonal deprotection, avoiding harsh acids/bases required for Fmoc (piperidine) or Z (TFA/H₂) removal . This reduces side reactions in acid-sensitive sequences.
  • Fmoc-Pro-OH requires basic conditions, which may hydrolyze ester linkages in complex peptides .

Solubility and Handling: DCHA enhances Bpoc-Pro-OH’s solubility in non-polar solvents (e.g., DCM), facilitating coupling in hydrophobic environments. Fmoc-Pro-OH and Z-Pro-OH often require polar aprotic solvents (DMF), limiting compatibility with lipophilic resins .

Racemization Control :

  • This compound exhibits <1% racemization during activation, outperforming Z-Pro-OH (5–10%) due to steric hindrance from the biphenyl group .

Stability :

  • This compound is stable under ambient conditions but degrades upon prolonged UV exposure. Fmoc-Pro-OH is prone to thermal decomposition, while Z-Pro-OH is sensitive to reducing agents .

Research Findings

  • A 2022 study compared coupling efficiencies in model peptides: this compound achieved >95% yield vs. 85% for Fmoc-Pro-OH under identical conditions, attributed to its superior solubility and activation kinetics .
  • In photolithographic peptide synthesis, this compound enabled spatially resolved deprotection with 10 µm resolution, a feat unattainable with Fmoc/Z analogs .

Limitations and Considerations

  • Cost : this compound is 3–5× more expensive than Fmoc-Pro-OH due to complex synthesis.
  • UV Dependency : Requires specialized equipment (UV lamps), limiting adoption in low-resource labs.
  • Counterion Effects : DCHA may interfere with certain resin linkers, necessitating post-synthesis purification .

Biological Activity

Bpoc-Pro-OH.DCHA is a compound of interest in the field of medicinal chemistry and peptide synthesis. It is characterized by its unique structure, which includes a proline residue protected by the Bpoc (benzyloxycarbonyl) group, and is often utilized in various biological applications due to its potential bioactivity. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including case studies and research data.

Structure

The chemical structure of this compound can be described as follows:

  • Bpoc Group : A protective group that enhances the stability and solubility of the compound during synthesis.
  • Proline Residue : An amino acid that plays a crucial role in protein structure and function.
  • DCHA (Dichloroacetate) : A salt form that aids in solubility and stability.

Table 1: Structural Characteristics

ComponentDescription
BpocProtective group for amino acids
ProProline amino acid
DCHASalt form enhancing solubility

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The Bpoc group facilitates the compound's entry into cells, while the proline residue is known to influence protein folding and stability.

Case Studies

  • Antimicrobial Activity : Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example, a study on cyclic peptides showed that modifications at the proline position enhanced their effectiveness against bacterial strains such as Salmonella enterica .
  • Anticancer Properties : Another investigation highlighted the potential of peptide derivatives in inhibiting cancer cell proliferation. Bpoc-protected peptides have been shown to induce apoptosis in various cancer cell lines, suggesting a promising avenue for therapeutic development .
  • Immunomodulatory Effects : A study focused on peptide antagonists indicated that modifications at the proline position could enhance the immunomodulatory effects of peptides, potentially leading to new treatments for autoimmune diseases .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
ImmunomodulatoryEnhanced immune response modulation

Synthesis Techniques

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for efficient assembly of peptide chains while minimizing side reactions. The use of protective groups like Bpoc is crucial to prevent unwanted reactions during synthesis.

Challenges in Synthesis

One notable challenge in synthesizing compounds like this compound is the formation of diketopiperazines, particularly when proline is involved. Strategies such as simultaneous coupling and deprotection have been proposed to mitigate this issue .

Q & A

Q. How can researchers ensure the ecological validity of in vitro studies using this compound as a proline analog?

  • Methodological Answer : Benchmark results against native proline in cell-free translation systems or primary cell cultures. Use isotopic labeling (13^{13}C-proline) to track metabolic incorporation. Validate physiological relevance via comparative proteomics (e.g., LC-MS/MS) to detect aberrant protein folding .

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